molecular formula C14H8ClNO5 B14385101 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate CAS No. 89883-02-3

4-(Chlorocarbonyl)phenyl 3-nitrobenzoate

Cat. No.: B14385101
CAS No.: 89883-02-3
M. Wt: 305.67 g/mol
InChI Key: PCZXJNNAHFRZFT-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5. It is a derivative of benzoic acid and contains both a chlorocarbonyl group and a nitro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

4-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorocarbonyl group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular functions, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the combination of its functional groups and their specific positions on the aromatic ring.

Properties

CAS No.

89883-02-3

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)9-4-6-12(7-5-9)21-14(18)10-2-1-3-11(8-10)16(19)20/h1-8H

InChI Key

PCZXJNNAHFRZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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